molecular formula C23H19N3O4S B2858905 N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 895013-09-9

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

カタログ番号: B2858905
CAS番号: 895013-09-9
分子量: 433.48
InChIキー: GMIZBGPTHGISRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic organic compound with the molecular formula C₂₃H₁₉N₃O₄S and a molecular weight of 445.48 g/mol (calculated from the formula). Its structure comprises:

  • A 6-methoxybenzothiazole moiety, which is a bicyclic aromatic system with sulfur and nitrogen atoms.
  • A pyridin-3-ylmethyl group attached via a methylene bridge to the carboxamide nitrogen.
  • A 2,3-dihydro-1,4-benzodioxine ring fused to the carboxamide carbonyl group .

The dihydrobenzodioxine ring contributes to conformational rigidity, which may enhance target binding specificity.

特性

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-28-16-8-9-17-21(11-16)31-23(25-17)26(13-15-5-4-10-24-12-15)22(27)20-14-29-18-6-2-3-7-19(18)30-20/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIZBGPTHGISRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Compound A : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Key Features: Contains a dihydrobenzodioxin core but lacks the benzothiazole ring. Features a dimethylamino-methylphenyl group instead of the pyridinylmethyl-benzothiazole system.

Compound B : N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

  • Key Features :
    • A dihydropyrimido-benzimidazole core with a carboxamide substituent.
    • Shares the carboxamide functional group but lacks the benzothiazole and dihydrobenzodioxine moieties.
    • Exhibits reported pharmacological activity, though its structural divergence limits direct comparison .

Physicochemical and Pharmacological Comparison

Parameter Target Compound Compound A Compound B
Molecular Weight 445.48 g/mol 391.46 g/mol ~450–500 g/mol (estimated)
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 (moderate solubility) ~4.0 (high lipophilicity)
Key Functional Groups Benzothiazole, Pyridine Dimethylamino, Pyridine Benzimidazole, Bipyridine
Bioactivity (Hypothesized) Kinase inhibition, CNS targets Solubility-driven targets Anticancer, antimicrobial

Key Observations :

Structural Rigidity : The dihydrobenzodioxine ring in the target compound and Compound A restricts rotational freedom, which may improve binding affinity compared to flexible analogues like Compound B .

Pharmacophore Diversity : The benzothiazole in the target compound offers unique π-π stacking and hydrogen-bonding interactions absent in Compounds A and B .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

  • Benzothiazole core formation : Reacting 6-methoxy-1,3-benzothiazol-2-amine with activated carbonyl intermediates under reflux conditions (e.g., CHCl₃, 6 hours) .
  • N-alkylation : Introducing the pyridin-3-ylmethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Carboxamide coupling : Using coupling agents (e.g., EDC/HOBt) to attach the 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety .

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity .

Q. Which analytical techniques are essential for characterizing this compound?

Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C6 of benzothiazole, pyridylmethyl substitution) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~433.5 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation (e.g., triclinic P1 space group, hydrogen-bonded dimers) using SHELX programs .

Q. Supplementary techniques :

  • IR spectroscopy : Identifies carbonyl (C=O, ~1668 cm⁻¹) and amine (N–H, ~3178 cm⁻¹) stretches .
  • HPLC : Monitors purity (>95%) with reverse-phase C18 columns and UV detection .

Q. How can initial biological activity screening be designed for this compound?

In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
  • Cell viability : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can contradictory solubility data between computational predictions and experimental results be resolved?

Case example : Predicted logP ~3.5 (indicating moderate lipophilicity) vs. observed poor aqueous solubility. Methodology :

  • Experimental validation : Use shake-flask method with UV/Vis quantification in buffers (pH 1–7.4).
  • Co-solvent systems : Test DMSO/PEG400 mixtures to enhance solubility for in vivo studies .
  • Structural tweaks : Introduce hydrophilic groups (e.g., sulfonamide) while monitoring SAR .

Data reconciliation : Compare with analogs (e.g., fluorinated benzothiazoles) to identify substituent effects .

Q. What strategies are effective in resolving crystallographic disorder in the benzodioxine ring?

Crystallographic challenges : Flexible 2,3-dihydro-1,4-benzodioxine may exhibit rotational disorder. Solutions :

  • Low-temperature data collection : Reduces thermal motion (e.g., 100 K using liquid N₂) .
  • TWINABS refinement : Handles twinning via SHELXL, refining occupancy ratios for disordered atoms .
  • DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental data to validate conformers .

Q. How can metabolic instability of the pyridylmethyl group be addressed in pharmacokinetic studies?

Issue : Rapid hepatic clearance due to CYP450-mediated oxidation. Approaches :

  • Isotope labeling : Use ²H/¹³C isotopes to track metabolic pathways via LC-MS/MS .
  • Prodrug design : Mask the methyl group with enzymatically cleavable esters (e.g., acetyl) .
  • CYP inhibition assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models .

Q. What computational methods predict binding modes to biological targets like kinase domains?

Workflow :

Docking : Use AutoDock Vina to screen against PDB structures (e.g., EGFR kinase, 1M17).

MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and key interactions (e.g., H-bonds with hinge region) .

Free-energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

Validation : Compare with experimental IC₅₀ values from kinase profiling assays .

Q. How can reaction byproducts from N-alkylation steps be minimized?

Common byproducts : Dialkylated species or unreacted amine. Mitigation :

  • Stoichiometry : Use 1.2 equivalents of alkylating agent (e.g., pyridin-3-ylmethyl chloride) .
  • Phase-transfer catalysis : Add TBAB to enhance interfacial reactivity in biphasic systems .
  • In situ monitoring : Track reaction progress via TLC (silica, Rf ~0.3 in EtOAc) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。